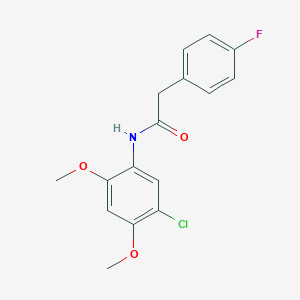
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as antioxidant properties. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been investigated for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapies. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been shown to have relatively low toxicity, making it a safer alternative to some other cancer treatments. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its relatively low solubility, which can make it difficult to work with in some contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of targeted cancer therapies using N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide, either alone or in combination with other drugs. Additionally, further investigation is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide and its effects on various signaling pathways. Finally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide may have potential applications in other areas of medicine, such as neurology and inflammation, which warrant further investigation.
Synthesemethoden
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 5-chloro-2-nitroaniline to form an intermediate product. This intermediate is then reacted with 4-fluoroacetophenone to produce the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide has been investigated for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Eigenschaften
Molekularformel |
C16H15ClFNO3 |
|---|---|
Molekulargewicht |
323.74 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-9-15(22-2)13(8-12(14)17)19-16(20)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LNYOFPIYCMIEFE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



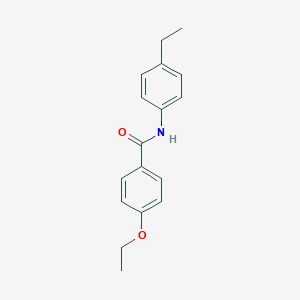
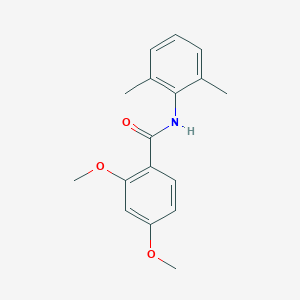
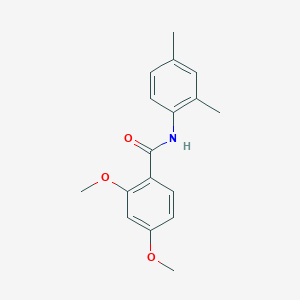
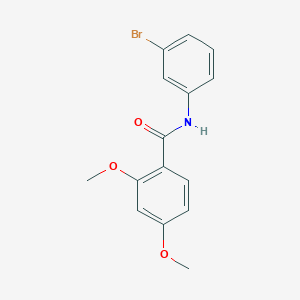
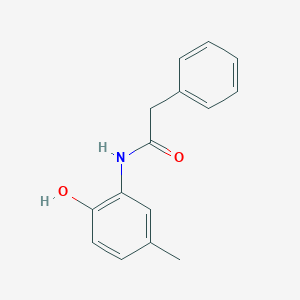
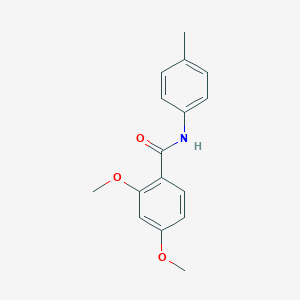
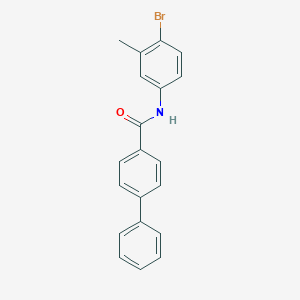
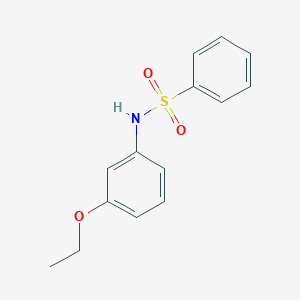
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
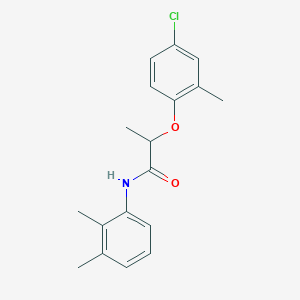
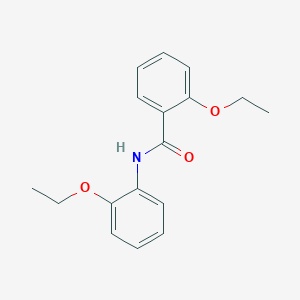

![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
